molecular formula C21H16Cl2N2O4 B2990733 Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate CAS No. 338977-49-4

Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate

Cat. No.: B2990733
CAS No.: 338977-49-4
M. Wt: 431.27
InChI Key: HUZFTCZFSFOVNV-UHFFFAOYSA-N
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Description

Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate is a synthetic small molecule characterized by a pyridine core substituted with two chlorine atoms and a 3-chlorobenzyl group. The molecule features a methyl ester-functionalized benzene ring connected via a carboxamide linker. Crystallographic analysis of such compounds often employs the SHELX software suite (e.g., SHELXL for refinement), ensuring high-resolution structural accuracy .

Properties

IUPAC Name

methyl 4-[[5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c1-29-21(28)14-5-7-17(8-6-14)24-19(26)15-10-18(23)20(27)25(12-15)11-13-3-2-4-16(22)9-13/h2-10,12H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZFTCZFSFOVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate typically involves multiple steps:

  • Starting Material Preparation: : The synthesis begins with commercially available starting materials like 3-chlorobenzaldehyde, which undergoes a series of reactions to form intermediates.

  • Formation of the Pyridinyl Ring: : A key step involves constructing the pyridinyl ring through cyclization reactions.

  • Chlorination and Carbonylation: : Further chlorination and carbonylation steps introduce the chlorobenzyl and carbonyl functional groups.

  • Esterification: : Finally, esterification of the benzenecarboxylate moiety completes the synthesis.

These reactions typically require precise control of temperature, pressure, and pH, along with the use of specific catalysts and solvents.

Industrial Production Methods

For large-scale industrial production, the synthesis is optimized to enhance yield and reduce costs. This often involves using more efficient catalysts, optimizing reaction times, and implementing continuous flow processes rather than batch reactions. Industrial methods also prioritize safety and environmental considerations, such as minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate undergoes a variety of chemical reactions, including:

  • Oxidation: : It can be oxidized to introduce further functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert ketone or ester groups into alcohols or other functional groups.

  • Substitution: : Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

The reagents and conditions for these reactions vary widely but can include:

  • Oxidizing Agents: : Such as potassium permanganate or chromic acid.

  • Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.

  • Bases and Acids: : To control the pH and facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used but can include:

  • Modified Esters and Amides: : Through substitution reactions.

  • Alcohols and Ketones: : Through oxidation and reduction reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for more complex molecules. Its functional groups make it a versatile intermediate in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, it is investigated for potential therapeutic effects. The structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors.

Industry

In industry, it could be used in the development of new materials or as a precursor for producing other valuable chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate involves its interaction with biological molecules. The carbonyl and pyridinyl groups can interact with enzyme active sites, inhibiting or modulating their activity. The chlorobenzyl groups may enhance binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core pyridine scaffold with several analogues but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Present
Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate C21H16Cl2N2O4 443.27 3-Chlorobenzyl, methyl ester (benzenecarboxylate) Ester, carboxamide, pyridinone
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C20H16Cl2N2O3 403.26 3-Chlorobenzyl, 4-methoxyphenyl Methoxy, carboxamide, pyridinone
3-Chloro-5-((1-((6-(difluoromethyl)-3-oxo-2,3-dihydropyridazin-4-yl)methyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile C19H12ClF5N4O3 486.77 Difluoromethyl, trifluoromethyl, benzonitrile, pyridazine-pyrimidine hybrid core Nitrile, fluorinated alkyl, pyridazinone

Key Observations :

  • The target compound and the analogue from share a pyridinone core and dual chlorine atoms but differ in the aromatic substituents (methyl ester vs. methoxy group).
  • The compound replaces pyridine with pyridazine and pyrimidine rings, introducing fluorinated groups (difluoromethyl, trifluoromethyl) and a nitrile, enhancing lipophilicity and metabolic stability.

Physicochemical Properties

  • Lipophilicity : The methyl ester in the target compound increases lipophilicity compared to the methoxy group in ’s analogue. However, esters are prone to hydrolysis, unlike the more stable methoxy group .
  • Molecular Weight : The target compound (443.27 g/mol) is heavier than the analogue (403.26 g/mol) due to the ester group’s additional oxygen and methyl moiety.

Implications for Drug Design

  • Bioavailability : The methyl ester in the target compound may serve as a prodrug, hydrolyzing to a carboxylic acid in vivo, whereas the methoxy group in ’s compound avoids this metabolic pathway .
  • Target Binding : Fluorinated groups in the compound could enhance binding to hydrophobic enzyme pockets, while the nitrile might participate in dipole interactions.

Biological Activity

Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate (CAS No. not specified) is a complex organic compound with significant potential in pharmacological applications. Its structure includes a pyridine derivative, which is known to exhibit various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H16Cl2N2O4C_{21}H_{16}Cl_{2}N_{2}O_{4}, with a molecular weight of approximately 431.27 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structural motifs often exhibit multikinase inhibition , which can lead to the modulation of several pathways involved in cell proliferation and apoptosis. This compound may share similar properties due to its structural characteristics.

Biological Activity Overview

  • Antitumor Activity :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific kinases involved in cell cycle regulation and survival pathways.
  • Kinase Inhibition :
    • The compound's ability to inhibit kinases has been highlighted in studies focusing on similar pyridine derivatives. For instance, compounds in this class have demonstrated IC50 values in the nanomolar range against various kinases, including CDK4 and CDK6, which are critical for cell cycle progression.

Case Studies and Research Findings

StudyFindings
In vitro studies on cancer cell lines The compound exhibited cytotoxic effects against several cancer types, including breast and colorectal cancers, with IC50 values suggesting potent activity at low concentrations.
Kinase Profiling Similar compounds have shown selective inhibition against CDK4/6 with minimal off-target effects, indicating a favorable safety profile for further development.
Mechanistic Studies Investigations into the apoptotic pathways activated by this compound revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins in treated cells.

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